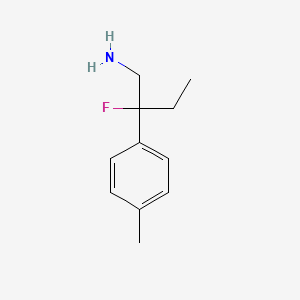
2-Fluoro-2-(p-tolyl)butan-1-amine
Overview
Description
2-Fluoro-2-(p-tolyl)butan-1-amine is a compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element . The tolyl group in the compound is a functional group related to toluene .
Synthesis Analysis
The synthesis of amines like 2-Fluoro-2-(p-tolyl)butan-1-amine can be achieved through several methods. One common method is the direct reaction of a carboxylic acid with an amine, which typically produces a salt rather than an amide. Therefore, acyl chlorides or anhydrides are often used as alternatives. Acid chlorides react with ammonia, 1° amines, and 2° amines to form amides .Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-(p-tolyl)butan-1-amine can be deduced from its name. It contains a butan-1-amine backbone, with a fluorine atom and a p-tolyl group (a toluene derivative) attached to the second carbon atom .Chemical Reactions Analysis
Amines, including 2-Fluoro-2-(p-tolyl)butan-1-amine, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . Additionally, the tolyl group in the compound can undergo various reactions, such as Williamson etherification and C-C coupling reactions .Scientific Research Applications
Synthesis of Fluorinated Pyrroles
Fluorinated pyrroles are significant in medicinal chemistry due to their presence in various biologically active compounds. “2-Fluoro-2-(p-tolyl)butan-1-amine” can be utilized in the synthesis of fluorinated pyrroles, which are known for their anti-inflammatory properties and as stable GnRH receptor antagonists. These compounds also serve as inhibitors of HCV NS5B polymerase and Angiotensin II receptor antagonists, which are beneficial in treating hypertension .
Development of Fluorescent Probes
In chemical biology, fluorescent probes are essential tools for visualizing and tracking biological processes. The compound could be a precursor in the synthesis of fluorescent probes that help in the investigation of cellular functions and the identification of various biomolecules .
Creation of Broad-Spectrum Insecticides
The structural motif of “2-Fluoro-2-(p-tolyl)butan-1-amine” is similar to that found in certain fluorinated pyrrole derivatives like chlorfenapyr, which was commercialized as a broad-spectrum insecticide. This suggests potential applications in developing new insecticides with enhanced efficacy and specificity .
Material Science
Fluorinated compounds are known to enhance the properties of materials, such as increasing service temperatures and reducing flammability. This compound could contribute to the development of new materials with improved thermal and chemical resistance .
Industrial Chemistry
In industrial chemistry, fluorinated compounds play a crucial role. “2-Fluoro-2-(p-tolyl)butan-1-amine” could be involved in the synthesis of fluorinated monomers and oligomers, which are used in the production of low surface energy coatings and other specialized industrial applications .
properties
IUPAC Name |
2-fluoro-2-(4-methylphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-11(12,8-13)10-6-4-9(2)5-7-10/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHCRZOVQMSDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(p-tolyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




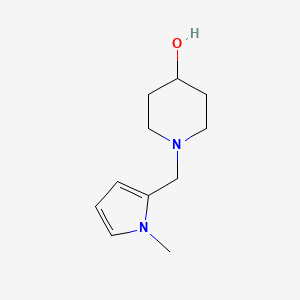
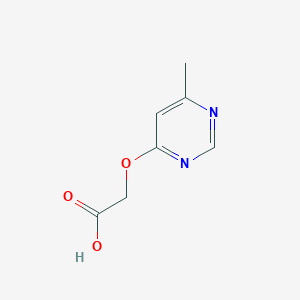
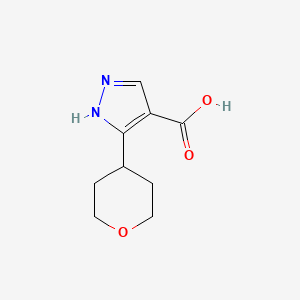
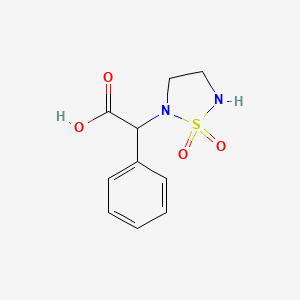
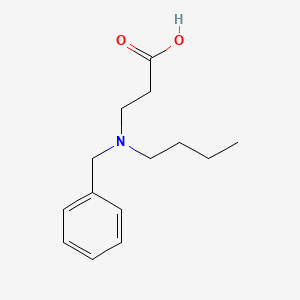


![1-[5-(2-Methoxyphenyl)-2-thienyl]-1-ethanamine](/img/structure/B1470255.png)
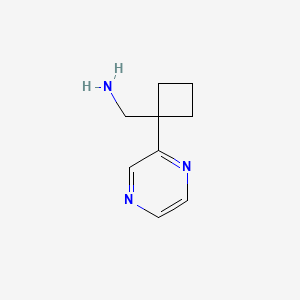


![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
